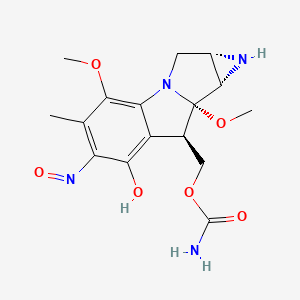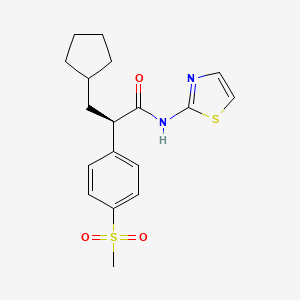
Ro 28-1675
Vue d'ensemble
Description
Ro 28-1675 est un activateur allostérique puissant de la glucokinase, une enzyme qui joue un rôle crucial dans le métabolisme du glucose. Ce composé a montré un potentiel significatif dans la recherche et le traitement du diabète de type 2 en raison de sa capacité à améliorer l'activité de la glucokinase, améliorant ainsi l'utilisation du glucose et réduisant les niveaux de glucose dans le sang .
Méthodes De Préparation
Voies synthétiques et conditions réactionnelles
La synthèse du Ro 28-1675 implique plusieurs étapes, commençant par la préparation de la structure de base du thiazolyl-propanamide. Les étapes clés incluent :
Formation du cycle thiazole : Cela est généralement réalisé par une réaction de cyclisation impliquant un thioamide et une halocétone.
Amidation : L'intermédiaire thiazole est ensuite soumis à une amidation avec une amine appropriée pour former le noyau thiazolyl-propanamide.
Méthodes de production industrielle
La production industrielle du this compound suit des voies synthétiques similaires, mais à plus grande échelle. Le processus implique l'optimisation des conditions réactionnelles pour maximiser le rendement et la pureté, notamment :
Contrôle de la température : Maintenir des températures optimales pendant les réactions pour assurer des taux de conversion élevés.
Purification : Utiliser des techniques telles que la cristallisation et la chromatographie pour purifier le produit final.
Contrôle de la qualité : Mettre en œuvre des mesures de contrôle de la qualité rigoureuses pour garantir la cohérence et la conformité aux normes réglementaires
Analyse Des Réactions Chimiques
Types de réactions
Ro 28-1675 subit principalement les types de réactions suivants :
Oxydation : Le composé peut être oxydé dans des conditions spécifiques pour former divers dérivés oxydés.
Réduction : Il peut également subir des réactions de réduction, en particulier en présence d'agents réducteurs.
Substitution : This compound peut participer à des réactions de substitution, où des groupes fonctionnels sont remplacés par d'autres groupes
Réactifs et conditions courants
Oxydation : Les agents oxydants courants comprennent le peroxyde d'hydrogène et le permanganate de potassium.
Réduction : Des agents réducteurs tels que le borohydrure de sodium et l'hydrure de lithium et d'aluminium sont souvent utilisés.
Substitution : Les conditions impliquent généralement l'utilisation de nucléophiles ou d'électrophiles, selon la substitution souhaitée
Principaux produits
Les principaux produits formés à partir de ces réactions comprennent divers dérivés du this compound, chacun présentant potentiellement des activités et des propriétés biologiques différentes .
Applications de recherche scientifique
This compound a un large éventail d'applications de recherche scientifique, notamment :
Chimie : Utilisé comme composé outil pour étudier l'activité et la régulation de la glucokinase.
Biologie : Investigué pour ses effets sur le métabolisme du glucose et la sécrétion d'insuline dans les modèles cellulaires et animaux.
Médecine : Exploré comme agent thérapeutique potentiel pour le traitement du diabète de type 2.
Industrie : Utilisé dans le développement de nouveaux médicaments ciblant les troubles du métabolisme du glucose
Mécanisme d'action
This compound exerce ses effets en se liant à un site allostérique sur la glucokinase, augmentant ainsi l'affinité de l'enzyme pour le glucose et améliorant son activité catalytique. Cela conduit à une meilleure utilisation du glucose et à une réduction des niveaux de glucose dans le sang. Le composé favorise également la translocation de la glucokinase du noyau vers le cytosol dans les hépatocytes, ce qui améliore encore son activité .
Applications De Recherche Scientifique
Ro 28-1675 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study glucokinase activity and regulation.
Biology: Investigated for its effects on glucose metabolism and insulin secretion in cellular and animal models.
Medicine: Explored as a potential therapeutic agent for the treatment of type 2 diabetes.
Industry: Utilized in the development of new drugs targeting glucose metabolism disorders
Mécanisme D'action
Ro 28-1675 exerts its effects by binding to an allosteric site on glucokinase, thereby increasing the enzyme’s affinity for glucose and enhancing its catalytic activity. This leads to improved glucose utilization and reduced blood glucose levels. The compound also promotes the translocation of glucokinase from the nucleus to the cytosol in hepatocytes, further enhancing its activity .
Comparaison Avec Des Composés Similaires
Ro 28-1675 est unique parmi les activateurs de la glucokinase en raison de sa forte puissance et de sa sélectivité. Des composés similaires comprennent :
GKA50 : Un autre activateur puissant de la glucokinase avec des mécanismes d'action similaires.
PF-04937319 : Un activateur de la glucokinase avec des propriétés pharmacocinétiques distinctes.
AZD1656 : Connu pour son efficacité dans les essais cliniques pour le diabète de type 2
This compound se démarque par sa biodisponibilité orale supérieure et son efficacité à réduire les niveaux de glucose dans le sang dans divers modèles animaux .
Propriétés
IUPAC Name |
(2R)-3-cyclopentyl-2-(4-methylsulfonylphenyl)-N-(1,3-thiazol-2-yl)propanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O3S2/c1-25(22,23)15-8-6-14(7-9-15)16(12-13-4-2-3-5-13)17(21)20-18-19-10-11-24-18/h6-11,13,16H,2-5,12H2,1H3,(H,19,20,21)/t16-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEQSWPCDHDQINX-MRXNPFEDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)C(CC2CCCC2)C(=O)NC3=NC=CS3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CS(=O)(=O)C1=CC=C(C=C1)[C@@H](CC2CCCC2)C(=O)NC3=NC=CS3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
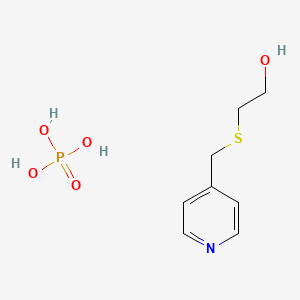

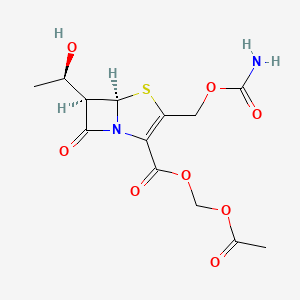
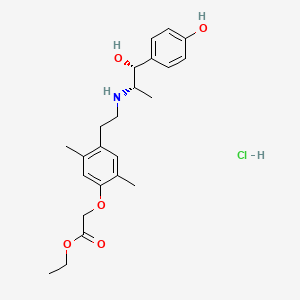
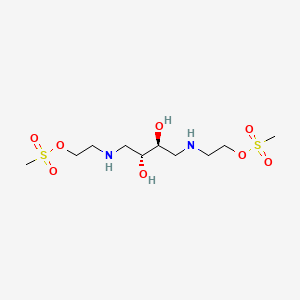
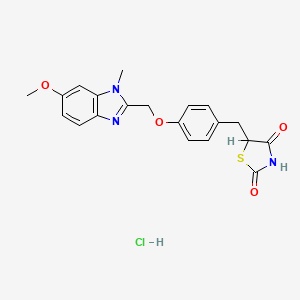
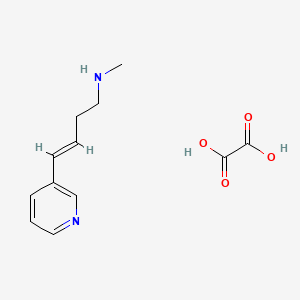
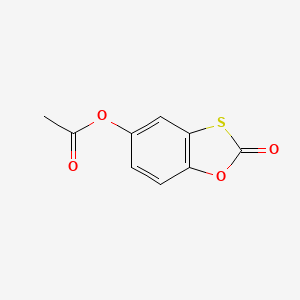
![3,9-Dihydroxy-2-methoxy-6a,7,8,9-tetrahydro-5H-pyrrolo[2,1-c][1,4]benzodiazepine-6,11-dione](/img/structure/B1679403.png)
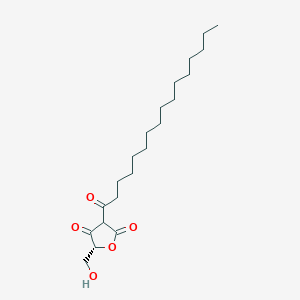

![(3E,5E)-1-methyl-3,5-bis[(3,4,5-trimethoxyphenyl)methylidene]piperidin-4-one](/img/structure/B1679409.png)
![6H,7H,8H,9H,10H,12H-azepino[2,1-b]quinazolin-12-one](/img/structure/B1679411.png)
